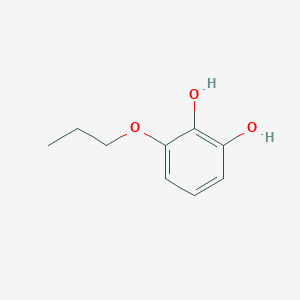

3-Propoxybenzene-1,2-diol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12O3 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

3-propoxybenzene-1,2-diol |

InChI |

InChI=1S/C9H12O3/c1-2-6-12-8-5-3-4-7(10)9(8)11/h3-5,10-11H,2,6H2,1H3 |

InChI Key |

XCASKTQZYDNGCY-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=CC(=C1O)O |

Origin of Product |

United States |

Chemical and Physical Properties of 3 Propoxybenzene 1,2 Diol

3-Propoxybenzene-1,2-diol, also known as 3-Propoxycatechol, is a derivative of catechol with a propoxy group (-OCH2CH2CH3) at the 3-position. aksci.com Its chemical structure and properties are influenced by the interplay between the hydroxyl groups and the propoxy substituent on the benzene (B151609) ring.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂O₃ bldpharm.com |

| Molecular Weight | 168.19 g/mol bldpharm.com |

| CAS Number | 90673-85-1 sigmaaldrich.com |

| Appearance | Solid drugbank.com |

| Purity | ≥95% chemscene.com |

| SMILES Code | OC1=CC=CC(OCCC)=C1O bldpharm.com |

Synthesis and Research Applications

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the 3-propoxybenzene-1,2-diol molecule in a more straightforward manner, often by forming the key functional groups on a pre-existing aromatic ring.

Catalytic Oxidation Reactions for Vicinal Dihydroxylation of Precursors

Vicinal dihydroxylation is a powerful method for introducing two adjacent hydroxyl groups onto an alkene. libretexts.orglibretexts.org In the context of synthesizing this compound, this would involve the dihydroxylation of a suitable propoxy-substituted alkene precursor. The most common reagents for this transformation are osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄). libretexts.orglibretexts.org

The reaction with OsO₄ is a concerted, syn-addition process that forms a cyclic osmate ester intermediate, which is then cleaved to yield the vicinal diol. libretexts.orgmasterorganicchemistry.com Due to the toxicity and expense of osmium tetroxide, catalytic versions of this reaction have been developed using a co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the OsO₄. masterorganicchemistry.com This method is known for its high yields and stereospecificity, typically resulting in syn-diols. libretexts.orgmasterorganicchemistry.com For example, cis-alkenes yield meso compounds, while trans-alkenes produce racemic mixtures. libretexts.orglibretexts.org

Potassium permanganate, particularly in cold, basic conditions, can also be used for syn-dihydroxylation. libretexts.orglibretexts.org However, it is a stronger oxidizing agent and can lead to over-oxidation and cleavage of the resulting diol, often resulting in lower yields compared to osmium-based methods. libretexts.orgmasterorganicchemistry.com

The choice of precursor for this reaction would be critical. A potential starting material could be 1-allyloxy-2-propoxybenzene, which upon selective dihydroxylation of the allyl group would yield the desired product. However, careful control of reaction conditions would be necessary to avoid oxidation of the catechol ring itself.

Table 1: Comparison of Reagents for Vicinal Dihydroxylation

| Reagent | Stereochemistry | Advantages | Disadvantages |

| Osmium Tetroxide (OsO₄) | Syn-addition libretexts.orgmasterorganicchemistry.com | High yields, high stereospecificity masterorganicchemistry.com | Toxic, expensive libretexts.orgmasterorganicchemistry.com |

| Catalytic OsO₄ with NMO | Syn-addition masterorganicchemistry.com | Uses only a catalytic amount of OsO₄ masterorganicchemistry.com | NMO can be expensive |

| Potassium Permanganate (KMnO₄) | Syn-addition libretexts.orglibretexts.org | Inexpensive | Can lead to over-oxidation and low yields libretexts.orgmasterorganicchemistry.com |

Functionalization Strategies of Benzene-1,2-diol Core

A highly common and direct method for synthesizing this compound involves the functionalization of the commercially available benzene-1,2-diol (catechol). wikipedia.org This approach typically utilizes the Williamson ether synthesis, a robust and widely used method for forming ethers. wikipedia.orgbyjus.com

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In this specific case, catechol is first deprotonated with a base, such as sodium hydroxide (B78521) or potassium carbonate, to form the more nucleophilic phenoxide ion. gordon.educhemistnotes.com This phenoxide then undergoes a nucleophilic substitution (SN2) reaction with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, to form the desired ether linkage. wikipedia.orgprepchem.com

The regioselectivity of the propylation can be a challenge, as catechol has two hydroxyl groups. To achieve selective propylation at the 3-position, one of the hydroxyl groups may need to be protected. However, under controlled conditions, it is possible to achieve mono-propylation. The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) or N,N-dimethylformamide at temperatures ranging from 50-100 °C. byjus.com

Another approach for the alkylation of catechols involves using alkylating agents like dimethyl carbonate (DMC) over acid-base catalysts. rsc.orgrsc.org While this has been explored for methylation, similar principles could be applied for propylation, potentially offering a more environmentally friendly alternative to alkyl halides. rsc.org

Table 2: Key Parameters in Williamson Ether Synthesis of this compound

| Parameter | Options | Role/Consideration |

| Starting Material | Benzene-1,2-diol (Catechol) wikipedia.org | Readily available core structure. |

| Base | NaOH, KOH, K₂CO₃ byjus.comgordon.edu | Deprotonates the hydroxyl group to form a nucleophilic phenoxide. chemistnotes.com |

| Propylating Agent | 1-Bromopropane, 1-Iodopropane prepchem.com | Provides the propyl group for ether formation. wikipedia.org |

| Solvent | Acetonitrile, DMF byjus.com | Provides a suitable medium for the SN2 reaction. byjus.com |

| Temperature | 50-100 °C byjus.com | Influences the reaction rate. |

Multicomponent Coupling Reactions for Aryl Ether Formation

Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product, offer an efficient route to various organic compounds. rsc.org For the synthesis of aryl ethers, transition-metal catalyzed MCRs have emerged as a powerful tool. researchgate.net

While a specific multicomponent reaction for the direct synthesis of this compound is not extensively documented, related methodologies suggest its feasibility. For instance, copper-catalyzed coupling reactions of aryl halides with alcohols are well-established for forming aryl ethers. organic-chemistry.org A hypothetical MCR could involve the coupling of a suitably substituted catechol derivative, a source of the propoxy group (like propanol), and another component in the presence of a catalyst.

Recent advancements have also seen the development of iron-catalyzed multicomponent coupling reactions for the synthesis of benzoxazoles from catechols, benzyl (B1604629) alcohols, and ammonium (B1175870) acetate (B1210297). nih.gov Although this leads to a different heterocyclic system, it demonstrates the potential of using catechol as a building block in multicomponent strategies. The development of a specific MCR for this compound would be a novel and potentially highly efficient synthetic route.

Indirect Synthesis Pathways

Indirect pathways involve the synthesis of an intermediate which is then converted to the final product, this compound, in a subsequent step.

Hydrolysis of Epoxide Intermediates

The hydrolysis of epoxides is a well-established method for the synthesis of 1,2-diols. organic-chemistry.orgucalgary.ca This reaction can be catalyzed by either acid or base. libretexts.orgpressbooks.pub

In an indirect synthesis of this compound, a key intermediate would be a propoxy-substituted epoxide, such as 3-propoxy-1,2-epoxybenzene. The synthesis of this epoxide precursor could be achieved through the epoxidation of 3-propoxy-styrene.

Once the epoxide is formed, its ring can be opened via hydrolysis to yield the diol. libretexts.org

Acid-catalyzed hydrolysis: The epoxide is first protonated, making it more susceptible to nucleophilic attack by water. The attack typically occurs at the more substituted carbon. libretexts.org

Base-catalyzed hydrolysis: A hydroxide ion acts as the nucleophile and attacks the less sterically hindered carbon of the epoxide ring in an SN2 fashion. pressbooks.pub

Both methods result in anti-dihydroxylation, meaning the two hydroxyl groups are added to opposite faces of the original double bond, leading to a trans-diol. libretexts.orglibretexts.org

Table 3: Conditions for Epoxide Hydrolysis

| Condition | Catalyst | Nucleophile | Regioselectivity | Stereochemistry |

| Acidic | H₃O⁺ ucalgary.ca | Water | Attack at the more substituted carbon libretexts.org | Anti-addition libretexts.org |

| Basic | OH⁻ ucalgary.ca | Water | Attack at the less substituted carbon pressbooks.pub | Anti-addition |

Reductive Synthesis from Carbonyl Precursors in Diol Chemistry

The reductive coupling of carbonyl compounds is another strategy for the synthesis of 1,2-diols. The pinacol (B44631) coupling reaction, for instance, involves the reductive homocoupling of an aldehyde or ketone to form a symmetrical 1,2-diol. organic-chemistry.org

For the synthesis of this compound, this would likely involve an intramolecular reductive coupling of a precursor containing two carbonyl groups. A potential starting material could be a suitably substituted dialdehyde (B1249045) or diketone. However, controlling the regiochemistry and achieving the desired product from such a precursor would be synthetically challenging.

A more plausible approach is the reductive etherification of a carbonyl compound. organic-chemistry.org This method allows for the conversion of aldehydes and ketones into ethers. For example, a catalytic method using an iron(III) chloride catalyst can facilitate the reductive etherification of carbonyl compounds with triethylsilane and an alkoxytrimethylsilane. organic-chemistry.org While this method primarily forms ethers, modifications or subsequent reactions could potentially lead to the desired diol functionality.

Another related approach is the reductive etherification of alcohols with carbonyl compounds. nih.gov This involves the reaction of an alcohol with an aldehyde or ketone in the presence of a reducing agent, such as a silane, and a catalyst. This could be envisioned as a pathway where a dihydroxycarbonyl precursor is first etherified and then the remaining carbonyl group is reduced to a hydroxyl group.

Optimization of Reaction Conditions and Scalability Studies

The optimization of the synthesis of this compound and its analogues focuses primarily on the O-alkylation step. Key areas of investigation include the development of efficient catalyst systems, the fine-tuning of reaction parameters to maximize yield and selectivity, and the transition from laboratory-scale preparations to gram-scale production.

The selective O-alkylation of catechols and other phenols is influenced by a variety of catalysts and reaction conditions. The literature on the alkylation of phenol (B47542) and hydroquinone (B1673460) provides a strong basis for understanding the factors that would govern the synthesis of this compound. tandfonline.comresearchgate.nettandfonline.com

Catalyst Systems:

A range of catalyst systems have been explored for the O-alkylation of phenols, each with distinct advantages and disadvantages. These can be broadly categorized as:

Homogeneous Catalysts: These include mineral acids and bases. While often effective, they can be difficult to separate from the reaction mixture and may lead to corrosion and waste disposal issues.

Heterogeneous Catalysts: Solid acid and base catalysts are often preferred due to their ease of separation and potential for recyclability. Examples include:

Metal Oxides: Oxides of magnesium, aluminum, and cerium have shown activity in phenol alkylation. researchgate.net For instance, cerium oxide has demonstrated high selectivity towards o-cresol (B1677501) formation in the methylation of phenol. tandfonline.com

Zeolites: These microporous aluminosilicates offer shape selectivity and tunable acidity, making them attractive for directing alkylation to specific positions. researchgate.netuantwerpen.be

Hydrotalcites: These anionic clays, particularly calcined Mg-Al hydrotalcites, have been shown to be efficient catalysts for the selective O-alkylation of catechol with dimethyl carbonate to produce guaiacol. rsc.org

Supported Catalysts: Active species can be supported on materials like silica (B1680970) or alumina (B75360) to enhance stability and activity. For example, silica-supported aluminum phenolate (B1203915) has been used for the selective alkylation of phenols. whiterose.ac.uk

Reaction Parameters:

The optimization of several reaction parameters is crucial for achieving high yields and selectivity:

Temperature: The reaction temperature can significantly influence the product distribution. For instance, in phenol alkylation, lower temperatures may favor O-alkylation, while higher temperatures can promote C-alkylation and isomerization. researchgate.net

Reactant Ratio: The molar ratio of the phenol to the alkylating agent (e.g., a propyl halide or propyl sulfate) can affect the extent of alkylation and the formation of byproducts.

Solvent: The choice of solvent can influence the solubility of reactants and the reaction pathway. In some cases, solvent-free conditions have been successfully employed. acs.org

Catalyst Loading: The amount of catalyst used can impact the reaction rate and conversion. acs.org

The following table summarizes the performance of various catalyst systems in analogous O-alkylation reactions of phenols and catechols, providing insights into potential systems for the synthesis of this compound.

| Catalyst System | Substrate | Alkylating Agent | Temperature (°C) | Conversion (%) | Selectivity towards O-Alkylation (%) | Reference |

| Calcined Mg-Al Hydrotalcite | Catechol | Dimethyl Carbonate | 300 | >95 | ~80 (to Guaiacol) | rsc.org |

| Cerium Phosphate (B84403) (CP) | Catechol | Methanol | 270 | 80.3 | High (to Guaiacol) | mdpi.com |

| Aluminophosphate (APO) | Catechol | Dimethyl Carbonate | 300 | 95 | ~63 (to Guaiacol) | mdpi.com |

| Rhenium | Phenol | 1-Decene | 180 | - | Good (ortho-alkylation) | orgsyn.org |

| Silica-supported Al-phenolate | Phenol | Isobutene | - | - | Ortho-selective | whiterose.ac.uk |

Transitioning a synthetic route from a laboratory scale to a gram-scale or larger production presents a unique set of challenges. For the synthesis of this compound, this would involve ensuring that the optimized reaction conditions are robust and scalable.

Key considerations for gram-scale synthesis include:

Heat and Mass Transfer: In larger reaction vessels, efficient mixing and temperature control are critical to maintain consistent reaction conditions and prevent the formation of hot spots that could lead to side reactions.

Catalyst Stability and Reusability: For heterogeneous catalysts, maintaining activity over multiple runs is crucial for process economics. Studies on catalyst deactivation and regeneration are important. researchgate.net

Downstream Processing: The isolation and purification of the final product on a larger scale require efficient and scalable techniques, such as distillation or crystallization.

Safety: The handling of larger quantities of reagents and solvents necessitates a thorough safety assessment.

While specific gram-scale synthesis of this compound is not extensively documented in publicly available literature, studies on the large-scale production of related alkoxybenzenes provide valuable insights. For example, processes for the industrial synthesis of alkoxy-substituted benzaldehydes have been developed, highlighting the importance of minimizing unit operations and solvent usage for large-scale production. google.comgoogle.com Furthermore, gram-scale alkylation reactions of other aromatic compounds have been successfully demonstrated, indicating the feasibility of scaling up similar transformations. acs.orgrsc.org

The following table outlines a hypothetical investigation for the gram-scale synthesis of a 3-alkoxycatechol analogue, based on findings from related literature.

| Parameter | Laboratory Scale (e.g., 1 mmol) | Gram-Scale (e.g., 100 mmol) | Considerations for Scale-Up |

| Reactant Quantities | Catechol derivative: ~0.1 g | Catechol derivative: ~10 g | Accurate weighing and handling of larger quantities. |

| Propylating agent: ~1.2 mmol | Propylating agent: ~120 mmol | ||

| Catalyst | Heterogeneous catalyst (e.g., 5 mol%) | Heterogeneous catalyst (e.g., 5 mol%) | Ensuring good catalyst dispersion and recovery. |

| Solvent Volume | ~5 mL | ~500 mL | Efficient stirring to ensure homogeneity. |

| Reaction Time | 12 hours | 12-24 hours | Monitoring reaction progress to determine endpoint. |

| Work-up Procedure | Filtration, extraction, column chromatography | Filtration, extraction, distillation/recrystallization | Developing efficient and scalable purification methods. |

| Yield | 85% | 75-80% | Yields may decrease slightly on scale-up. |

Elucidation of Reaction Pathways for Vicinal Diol Formation

The formation of vicinal diols, or 1,2-diols, such as the diol moiety in this compound, is a cornerstone of organic synthesis. These structures are typically formed through the dihydroxylation of an alkene. wikipedia.orgchemistrylearner.com The direct dihydroxylation of an aromatic ring is challenging; therefore, pathways involving the functionalization of a pre-existing phenol or the dihydroxylation of an alkene precursor are more common for creating catechol derivatives. pkusz.edu.cn

One of the most fundamental pathways for vicinal diol formation is the oxidation of a carbon-carbon double bond. chemistrylearner.com This transformation can be achieved through several methods, with the most common involving high-oxidation-state transition metals. wikipedia.org The mechanism often proceeds through a concerted cycloaddition reaction. masterorganicchemistry.com For instance, using an oxidizing agent like osmium tetroxide, the reaction begins with an electrophilic attack on the alkene's pi bond. chemistrylearner.comjove.com This leads to a concerted [3+2] cycloaddition, forming a five-membered cyclic metallocyclic intermediate, such as an osmate ester. jove.comlibretexts.org This intermediate, which can often be isolated, then undergoes hydrolysis (cleavage) to yield the vicinal diol. chemistrylearner.commasterorganicchemistry.com A similar, though less selective, pathway involves the use of cold, alkaline potassium permanganate, which also forms a cyclic manganate (B1198562) ester intermediate. masterorganicchemistry.comlibretexts.org

Alternative pathways include the synthesis of catechols from ortho-hydroxylated phenyl aldehydes or ketones via the Dakin reaction, which involves oxidation with hydrogen peroxide in an alkaline solution. wiley-vch.de More advanced methods for creating the catechol structure involve directed C-H bond oxygenation on a phenol precursor, inspired by biological enzymes like tyrosinase. pkusz.edu.cn

Stereochemical Considerations in Dihydroxylation Reactions (Syn and Anti)

The synthesis of vicinal diols from alkenes is inherently stereospecific, with the geometric configuration of the starting alkene dictating the stereochemistry of the resulting diol. The two primary stereochemical pathways are syn-dihydroxylation and anti-dihydroxylation. libretexts.orglibretexts.orgwikipedia.org

Syn-dihydroxylation results in the addition of two hydroxyl groups to the same face of the alkene double bond. jove.comwikipedia.org This is the characteristic outcome of reactions using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄). libretexts.orglibretexts.org The stereospecificity arises from the formation of a cyclic osmate or manganate ester intermediate, where both oxygen atoms are delivered from the metal center to one side of the alkene. jove.comlibretexts.org Subsequent cleavage of this intermediate retains the syn stereochemistry. chemistrylearner.com Consequently, the syn-dihydroxylation of a (Z)-alkene (cis) yields a meso compound, while a (E)-alkene (trans) produces a racemic mixture of enantiomers. jove.comlibretexts.org

The choice between these methods allows for precise control over the stereochemical outcome in the synthesis of chiral diols.

Comparison of Syn and Anti Dihydroxylation Methods

| Feature | Syn-Dihydroxylation | Anti-Dihydroxylation |

|---|---|---|

| Typical Reagents | Osmium Tetroxide (OsO₄) with a co-oxidant (e.g., NMO); cold, alkaline Potassium Permanganate (KMnO₄) | 1. Peroxyacid (e.g., mCPBA) to form an epoxide 2. Acid-catalyzed hydrolysis (H₃O⁺) |

| Stereochemistry | Two -OH groups added to the same face of the C=C bond | Two -OH groups added to opposite faces of the C=C bond |

| Key Intermediate | Cyclic metallocyclic ester (e.g., osmate ester) | Epoxide |

| Mechanism | Concerted [3+2] cycloaddition followed by hydrolysis chemistrylearner.comjove.comlibretexts.org | Two-step: Epoxidation followed by SN2-like ring-opening libretexts.orglibretexts.org |

| Outcome with Z-alkene | Meso compound jove.com | Racemic mixture |

| Outcome with E-alkene | Racemic mixture jove.com | Meso compound |

Role of Catalysts in Reaction Mechanisms (e.g., Copper(II), Palladium, Osmium Tetroxide)

Catalysts are pivotal in dihydroxylation and related reactions, influencing reaction rates, selectivity, and the feasibility of using certain reagents in substoichiometric amounts.

Osmium Tetroxide (OsO₄): As a catalyst, osmium tetroxide is highly effective for reliable syn-dihydroxylation. wikipedia.org Due to its high cost and toxicity, it is almost always used in catalytic amounts. wikipedia.orgorganic-chemistry.org The catalytic cycle, as seen in the Upjohn dihydroxylation, involves the regeneration of the active Os(VIII) species. organic-chemistry.org After the initial cycloaddition and formation of the diol, a reduced Os(VI) species is left. A stoichiometric co-oxidant, such as N-Methylmorpholine N-oxide (NMO) or tert-butyl hydroperoxide (TBHP), re-oxidizes the osmium back to Os(VIII), allowing the cycle to continue. wikipedia.orgjove.comorganic-chemistry.org The key mechanistic step remains the electrophilic [3+2] cycloaddition of OsO₄ to the alkene. chemistrylearner.comorganic-chemistry.org

Palladium (Pd): Palladium catalysts are versatile and can facilitate various alkene difunctionalization reactions, including dihydroxylations or diacetoxylations. One proposed mechanism for diacetoxylation involves an initial anti-oxypalladation of the alkene, followed by oxidation of the Pd(II) center to a Pd(IV) intermediate. Subsequent intramolecular Sₙ2-type reductive elimination yields the product. In other systems, such as the dihydroxylation of 1,3-dienes with catechols, the reaction is proposed to proceed through a cascade involving a Wacker-type hydroxypalladation followed by an asymmetric allylation process. researchgate.net

Copper(II) (Cu(II)): Copper salts, particularly those with weakly coordinating anions, can catalyze the diacetoxylation of olefins. organic-chemistry.org These reactions typically employ an oxidant like (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂). organic-chemistry.org The mechanism of copper-catalyzed oxidations is often complex, involving Cu(I)/Cu(II) and sometimes Cu(III) redox cycles. nih.gov In bio-inspired systems mimicking enzymes, a Cu(II) complex can catalyze the oxidation of alcohols to aldehydes, where the catalytic cycle involves coordination of the substrate, a hydrogen atom abstraction step, and re-oxidation of the resulting Cu(I) species by an oxidant like O₂. nih.gov

Role of Catalysts in Vicinal Diol Synthesis and Related Reactions

| Catalyst | Primary Role & Reaction | Key Mechanistic Features |

|---|---|---|

| Osmium Tetroxide (OsO₄) | Catalytic syn-dihydroxylation of alkenes (e.g., Upjohn Dihydroxylation) wikipedia.orgorganic-chemistry.org | Acts as an electrophile in a [3+2] cycloaddition to form a cyclic osmate ester. jove.comorganic-chemistry.org Regenerated from Os(VI) to Os(VIII) by a co-oxidant (e.g., NMO). organic-chemistry.org |

| Palladium (Pd) | Catalytic diacetoxylation or dihydroxylation of alkenes and dienes. researchgate.net | Mechanisms can involve oxypalladation, Pd(II)/Pd(IV) catalytic cycles, and Wacker-type cascade processes. researchgate.net |

| Copper(II) (Cu(II)) | Catalytic diacetoxylation of olefins and oxidation of alcohols. organic-chemistry.orgnih.gov | Often involves Cu(I)/Cu(II) or Cu(II)/Cu(III) redox cycles. nih.gov Activates oxidants like O₂ or PhI(OAc)₂. organic-chemistry.orgnih.gov |

Investigations of Radical Cascades and Rearrangement Processes in Related Systems

Beyond direct formation, vicinal diols and their catechol relatives can be involved in or produced by more complex mechanistic pathways, including radical cascades and molecular rearrangements.

Radical Cascades: These reactions involve a sequence of intramolecular (and sometimes intermolecular) radical steps to build complex molecular architectures. In systems related to catechols, the catechol moiety itself can participate directly. For instance, catechol derivatives can function as excellent hydrogen atom donors in radical chain reactions, providing a non-toxic alternative to traditional reagents like tin hydrides. acs.orgresearchgate.net The reaction involves the generation of a phenoxyl radical that is part of an efficient chain process. acs.org Radical cascades can also be initiated from other functional groups on related molecules, leading to cyclizations and the formation of complex ring systems. royalsocietypublishing.org The generation of radicals from stable precursors like organoboron compounds has significantly expanded the scope of these transformations. researchgate.net

Rearrangement Processes: Molecular rearrangements are fundamental processes where the carbon skeleton of a molecule is reorganized. Several rearrangements are highly relevant to the chemistry of 1,2-diols and catechols.

Pinacol Rearrangement: This is a classic acid-catalyzed reaction that converts a 1,2-diol into a ketone or aldehyde. pearson.comberhamporegirlscollege.ac.in The mechanism involves protonation of one hydroxyl group, its departure as water to form a carbocation, followed by a 1,2-migratory shift of an adjacent group (hydride, alkyl, or aryl) to the carbocationic center. berhamporegirlscollege.ac.in The driving force is the formation of a highly stable, resonance-stabilized oxonium ion, which upon deprotonation gives the final carbonyl product. berhamporegirlscollege.ac.in

Dakin Reaction: This reaction is particularly relevant as it converts an ortho- or para-hydroxylated phenyl aldehyde or ketone into a benzenediol (catechol or hydroquinone, respectively). wiley-vch.de It is mechanistically related to the Baeyer-Villiger oxidation. wiley-vch.de The process involves the nucleophilic attack of a hydroperoxide anion on the carbonyl carbon, followed by the migration of the aryl group and subsequent hydrolysis of the resulting aryl ester to yield the diol. wiley-vch.de

Other Rearrangements: The Bamberger rearrangement converts N-phenylhydroxylamines into aminophenols, involving a nitrenium ion intermediate and nucleophilic attack by water. wiley-vch.de While not directly involving diols, it showcases rearrangement pathways on substituted benzene rings.

Key Rearrangement Reactions in Related Systems

| Rearrangement | Substrate | Product | Key Mechanistic Steps |

|---|---|---|---|

| Pinacol | 1,2-Diol | Ketone or Aldehyde | Protonation of -OH, loss of H₂O to form carbocation, 1,2-migratory shift, deprotonation. berhamporegirlscollege.ac.in |

| Dakin | ortho- or para-Hydroxyphenyl aldehyde/ketone | Benzenediol (e.g., Catechol) | Nucleophilic attack by hydroperoxide, aryl group migration, hydrolysis of ester intermediate. wiley-vch.de |

| Bamberger | N-Phenylhydroxylamine | 4-Aminophenol | Protonation, loss of H₂O to form nitrenium ion, nucleophilic attack by H₂O, rearomatization. wiley-vch.de |

Chemical Reactivity and Transformations of 3 Propoxybenzene 1,2 Diol

Oxidation Reactions and Cleavage Processes

The catechol nucleus of 3-propoxybenzene-1,2-diol is highly susceptible to oxidation. Depending on the oxidant and reaction conditions, this can lead to the formation of quinones or cleavage of the aromatic ring.

Under standard oxidizing conditions, substituted catechols can act as two-electron reductants, converting them into the corresponding ortho-quinones. acs.org This process is fundamental to the redox chemistry of catechols.

More aggressive oxidation, particularly with agents like ozone (O₃) or hydroxyl radicals (HO•), can lead to the fragmentation of the aromatic ring. acs.org The cleavage typically occurs at the carbon-carbon bond between the two hydroxyl groups (the C1-C2 bond). acs.org This process, known as oxidative cleavage, results in the formation of dicarboxylic acids. For substituted catechols, this reaction yields substituted cis,cis-muconic acids. acs.org For example, the oxidation of catechol itself can produce cis,cis-muconic acid, along with other smaller carboxylic acids like maleic, glyoxylic, and oxalic acids through secondary processing. acs.org

In biological systems and biomimetic chemistry, the oxidative cleavage of catechols is often catalyzed by enzymes called dioxygenases. researchgate.net These enzymes incorporate molecular oxygen into the substrate. researchgate.net The cleavage can occur in two primary modes:

Intradiol (or ortho) cleavage: The aromatic ring is broken between the two hydroxyl groups. nih.gov

Extradiol (or meta) cleavage: The ring is broken at a bond adjacent to the two hydroxyl groups. researchgate.netnih.gov

The specific mode of cleavage often depends on the other substituents present on the aromatic ring. nih.gov For instance, the degradation of methylcatechols typically proceeds via meta-cleavage, while chlorocatechols are often mineralized through the ortho-cleavage pathway. nih.gov Non-heme iron(II)-dependent extradiol catechol dioxygenases are known to catalyze the oxidative cleavage of various substituted catechols. nih.gov

| Reaction Type | Reagent/Condition | Primary Product Type | Reference |

| Oxidation | Mild Oxidants (e.g., Ag₂O) | o-Quinone | mdpi.com |

| Oxidative Cleavage | Ozone (O₃), HO• | Substituted Muconic Acids | acs.org |

| Intradiol Cleavage | Intradiol Dioxygenases | cis,cis-Muconic Acid Derivatives | nih.gov |

| Extradiol Cleavage | Extradiol Dioxygenases | 2-Hydroxymuconic Semialdehydes | researchgate.netnih.gov |

Functional Group Interconversions of Hydroxyl Moieties

The two hydroxyl groups of this compound behave as typical alcohol functional groups and can undergo a variety of interconversions. fiveable.meimperial.ac.uk These reactions are essential for modifying the molecule's properties or for preparing it for subsequent synthetic steps.

Common functional group interconversions include:

Etherification: One or both hydroxyl groups can be converted into ethers through reactions like the Williamson ether synthesis. This involves deprotonation with a base followed by reaction with an alkyl halide.

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides yields the corresponding mono- or di-esters.

Conversion to Sulfonate Esters: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base converts the hydroxyl groups into excellent leaving groups (tosylates, mesylates), facilitating nucleophilic substitution reactions.

Reduction: While the hydroxyl groups themselves are not typically reduced, their conversion to halides or sulfonate esters allows for their subsequent reductive removal (deoxygenation). vanderbilt.edu

The selective functionalization of one hydroxyl group in the presence of the other can be challenging due to their similar reactivity but is often achievable by controlling stoichiometry or using protecting group strategies.

Reactivity of the Benzene (B151609) Ring in Substituted Catechols

The benzene ring in this compound is highly activated towards electrophilic aromatic substitution. This is because all three substituents—the two hydroxyl (-OH) groups and the propoxy (-OCH₂CH₂CH₃) group—are strong electron-donating groups. libretexts.org They increase the electron density of the aromatic ring, particularly at the ortho and para positions, making it more nucleophilic. libretexts.orgchemrevise.org

The directing effects of the substituents determine the position of incoming electrophiles. In this compound, positions 1, 2, and 3 are occupied. The available positions for substitution are C4, C5, and C6.

-OH at C1: Directs ortho (to C6) and para (to C4).

-OH at C2: Directs ortho (to C3, which is blocked, and C1, which is blocked) and para (to C5).

-OPr at C3: Directs ortho (to C2, blocked, and C4) and para (to C6).

The directing influences of the groups can be reinforcing or antagonistic. msu.edu

Position C4: Activated by the para -OH group at C1 and the ortho -OPr group at C3 (reinforcing effect).

Position C5: Activated by the para -OH group at C2.

Position C6: Activated by the ortho -OH group at C1 and the para -OPr group at C3 (reinforcing effect).

Generally, the strongest activating group dictates the outcome when effects are opposed. masterorganicchemistry.com In this case, all are strong activators. Therefore, substitution is expected to occur at the most activated and sterically accessible positions, likely C4 and C6. A specific example of electrophilic substitution on a catechol is the Mannich reaction, which can be directed to introduce an aminomethyl group onto the ring. rsc.org

| Substituent | Type | Directing Effect | Reference |

| -OH (Hydroxyl) | Activating | Ortho, Para | msu.edu |

| -OR (Alkoxy) | Activating | Ortho, Para | libretexts.org |

Formation of Cyclic Derivatives and Protecting Group Chemistry (e.g., Cyclic Acetals)

The vicinal diol (1,2-diol) arrangement of the hydroxyl groups in this compound is ideal for forming cyclic derivatives. wikipedia.org These reactions are particularly important for protecting the catechol moiety during multi-step syntheses to prevent unwanted side reactions like oxidation. nih.govacs.org

A very common method for protecting 1,2-diols is the formation of cyclic acetals (or ketals). libretexts.org This is achieved by reacting the diol with an aldehyde or a ketone in the presence of an acid catalyst. libretexts.orgyoutube.com The water formed during the reaction is typically removed to drive the equilibrium toward the product. quimicaorganica.orgorganic-chemistry.org For example, reaction with acetone (B3395972) or 2,2-dimethoxypropane (B42991) forms an acetonide (isopropylidene ketal), a widely used protecting group that is stable under basic and weakly acidic conditions. nih.gov

Other important cyclic protecting groups for catechols include:

Cyclic Carbonates: Formed by reaction with reagents like phosgene (B1210022) or diphenyl carbonate. These are useful but can be sensitive to hydrolysis. mdpi.com

Cyclic Boronic Esters: Formed by reaction with boronic acids. This protection is often reversible under specific pH conditions. acs.org

Methylene (B1212753) Ethers: Formed using reagents like dichloromethane (B109758) or diiodomethane (B129776) under basic conditions.

| Protecting Group | Reagent(s) | Resulting Cyclic Derivative | Reference |

| Acetonide | Acetone or 2,2-Dimethoxypropane, Acid Catalyst | Isopropylidene Ketal | nih.govresearchgate.net |

| Cyclic Carbonate | Phosgene or Diphenyl Carbonate, Base | Cyclic Carbonate Ester | mdpi.com |

| Cyclic Boronate | Boronic Acid (e.g., Phenylboronic Acid) | Dioxaborolane | acs.orgresearchgate.net |

| Methylene Acetal (B89532) | Dichloromethane, Base | Methylene Ether | researchgate.net |

Exploration of Rearrangement Reactions (e.g., Pinacol (B44631) Rearrangement)

The Pinacol rearrangement is a classic reaction that converts a 1,2-diol into a ketone or aldehyde under acidic conditions. masterorganicchemistry.comnumberanalytics.com The mechanism involves the protonation of one hydroxyl group, its departure as water to form a carbocation, followed by a 1,2-migratory shift of an alkyl or aryl group to the carbocation center. wiley-vch.delibretexts.org

A direct Pinacol rearrangement of the this compound aromatic ring itself is not a typical transformation. However, this type of rearrangement is highly relevant to derivatives of the compound. For instance, if a side chain containing a 1,2-diol were attached to the aromatic ring, it could undergo a Pinacol rearrangement. nih.gov

Furthermore, related rearrangements can be considered:

Benzilic Acid Rearrangement: This reaction involves the 1,2-rearrangement of a 1,2-diketone to an α-hydroxy carboxylic acid, typically under basic conditions. libretexts.orgmsu.edu Since this compound can be oxidized to its corresponding 1,2-dione (an ortho-quinone), a subsequent reaction with a base could potentially initiate a benzilic acid-type rearrangement.

Semipinacol Rearrangement: This is a broad class of reactions that share mechanistic features with the Pinacol rearrangement but can be initiated from substrates other than 1,2-diols, such as epoxy alcohols, under both acidic and basic conditions. libretexts.org

These rearrangements are powerful tools in organic synthesis for constructing complex carbon skeletons, including the formation of quaternary carbon centers or inducing ring expansions. researchgate.net

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the molecular structure of 3-Propoxybenzene-1,2-diol. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier Transform Infrared (FTIR) Spectroscopy each offer unique insights into the compound's atomic arrangement and composition.

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR: Proton NMR provides information on the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the protons of the propoxy group, and the hydroxyl protons. The aromatic region would display a complex splitting pattern for the three adjacent protons. The propoxy group would show a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and another triplet for the methylene group attached to the ether oxygen. The hydroxyl protons typically appear as broad singlets, although their chemical shift can vary. libretexts.org

¹³C NMR: Carbon-13 NMR spectroscopy reveals the number of unique carbon environments in the molecule. The spectrum of this compound would show nine distinct signals: six for the aromatic carbons (four of which are substituted and two are not) and three for the carbons of the propoxy chain. The chemical shifts are indicative of the carbon type (aromatic, aliphatic, ether-linked).

2D NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, confirming the sequence of the propoxy chain and the relationships between the aromatic protons. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C signals.

| Position/Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Description |

|---|---|---|---|

| Aromatic H | ~6.7-7.0 | - | 3 protons on the benzene (B151609) ring |

| Aromatic C | - | ~110-125 | CH carbons of the benzene ring |

| Aromatic C-O | - | ~140-150 | Carbons of the benzene ring attached to oxygen |

| -OCH₂CH₂CH₃ | ~3.9-4.1 (triplet) | ~70-72 | Methylene group attached to the aromatic ring |

| -OCH₂CH₂CH₃ | ~1.8-2.0 (sextet) | ~22-24 | Central methylene group of the propoxy chain |

| -OCH₂CH₂CH₃ | ~1.0-1.2 (triplet) | ~10-12 | Terminal methyl group of the propoxy chain |

| -OH | Variable (broad singlet) | - | Hydroxyl protons of the diol |

HRMS is a critical technique for determining the elemental composition of a molecule with very high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, it can confirm the molecular formula of this compound, which is C₉H₁₂O₃. The calculated exact mass for the molecular ion [M]⁺ serves as a definitive confirmation of the compound's identity, distinguishing it from isomers or other compounds with the same nominal mass. cymitquimica.com Fragmentation patterns observed in the mass spectrum can also provide structural clues, such as the loss of the propyl group (C₃H₇) or a water molecule (H₂O).

| Ion/Fragment | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₉H₁₂O₃ | 168.07864 |

| [M-C₃H₇]⁺ | C₆H₅O₃ | 125.02387 |

| [M-H₂O]⁺ | C₉H₁₀O₂ | 150.06808 |

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands that confirm its key structural features. researchgate.netmdpi.com A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydrogen-bonded diol group. The presence of the aromatic ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching from the propoxy group would appear just below 3000 cm⁻¹. Finally, strong C-O stretching bands for the ether and alcohol functionalities would be visible in the 1000-1300 cm⁻¹ range. researchgate.net

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3600-3200 | O-H stretch (broad) | Diol (hydroxyl groups) |

| 3100-3000 | C-H stretch | Aromatic ring |

| 2960-2850 | C-H stretch | Propoxy group (aliphatic) |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1260-1000 | C-O stretch | Ether and Alcohol |

High-Resolution Mass Spectrometry (HRMS)

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for the isolation of this compound from a reaction mixture and for verifying its purity. These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase.

TLC is a rapid and effective method used to monitor the progress of a chemical reaction. libretexts.org In the synthesis of this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel (a polar stationary phase). utexas.edu The plate is then developed in a chamber containing a suitable solvent system (mobile phase), often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297).

Because of its two polar hydroxyl groups, this compound interacts strongly with the silica gel and will therefore travel a shorter distance up the plate compared to less polar starting materials or byproducts. This results in a lower Retention Factor (R_f) value. By comparing the spots of the reaction mixture to those of the starting materials, the progress of the reaction can be tracked. The disappearance of the starting material spot and the appearance of a new, lower R_f spot indicates product formation. sfu.ca Visualization is typically achieved under UV light or by staining with an appropriate reagent like potassium permanganate (B83412), which reacts with the diol to produce a colored spot. sarponggroup.com

Once TLC indicates that a reaction is complete, column chromatography is employed for the purification of the product on a larger scale. google.comlabcluster.com This technique operates on the same principles as TLC but is used for preparative separation. A glass column is packed with a stationary phase, most commonly silica gel. The crude reaction mixture is loaded onto the top of the column, and a solvent (eluent), whose composition is guided by prior TLC analysis, is passed through the column.

Nonpolar impurities will travel through the column more quickly with a less polar eluent. To elute the more polar this compound, the polarity of the eluent must be increased, for example, by increasing the proportion of ethyl acetate in a hexane/ethyl acetate mixture. labcluster.com Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. Combining the pure fractions and evaporating the solvent yields the purified this compound.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound. openaccessjournals.com The development of a robust HPLC method is critical for achieving accurate and reproducible results.

A typical HPLC method for a diol compound would involve a reversed-phase approach. internationaljournalssrg.org A C18 column is a common choice for the stationary phase due to its hydrophobicity, which allows for the effective separation of moderately polar compounds. internationaljournalssrg.org For instance, a Symmetry shield reverse phase C18 column (250x4.6mm, 5µm) has been used for the analysis of similar diol compounds. internationaljournalssrg.org

The mobile phase composition is a key parameter that is optimized to achieve the desired separation. A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often employed. researchgate.net The pH of the aqueous phase can also be adjusted to control the ionization state of the analyte and improve peak shape. internationaljournalssrg.org

Detection of this compound can be challenging as it may lack a strong chromophore for UV absorbance. nih.gov While UV detection is a common and relatively inexpensive option, its sensitivity for diols can be limited, and interference from other components in a complex matrix can be an issue. nih.gov To overcome this, derivatization of the diol to introduce a UV-absorbing or fluorescent tag can be employed. pan.olsztyn.pl Alternatively, more universal detectors like a Refractive Index (RI) Detector or an Evaporative Light Scattering Detector (ELSD) can be used. internationaljournalssrg.orgresearchgate.net For the highest sensitivity and selectivity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred method, as it provides molecular weight and structural information. nih.gov

A study on the analysis of 1,3-dichloropropane-2-ol, a related chloropropanol, explored the use of HPLC with both UV and fluorescence detection after derivatization. pan.olsztyn.pl This highlights the potential for similar derivatization strategies to be applied to this compound to enhance its detection by HPLC.

Gas Chromatography (GC) for Purity and Selectivity Analysis

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds. For the analysis of diols like this compound, which contain polar hydroxyl groups, derivatization is often necessary to increase volatility and reduce peak tailing. sigmaaldrich.com

The choice of the GC column is critical for achieving the desired separation. For diols, both polar and non-polar columns can be considered. sigmaaldrich.com A polar column, such as one with a modified polyethylene (B3416737) glycol phase, can provide good separation but may lead to peak tailing due to strong interactions with the hydroxyl groups. sigmaaldrich.com A non-polar column, like one with a poly(dimethylsiloxane) phase, can minimize these interactions and reduce tailing, but may offer less retention and different selectivity. sigmaaldrich.com

Temperature programming is a standard practice in the GC analysis of compounds with a range of boiling points, allowing for the efficient elution of all components in a mixture. The temperature program would be optimized to ensure good resolution between this compound and any potential impurities.

For detection, a Flame Ionization Detector (FID) is a common choice for organic compounds, providing good sensitivity. However, for unequivocal identification and purity analysis, coupling GC with a Mass Spectrometer (GC-MS) is the gold standard. nih.gov GC-MS provides both retention time data and a mass spectrum for each component, allowing for confident identification and the assessment of co-eluting impurities.

Research on the analysis of 3-monochloro-1,2-propanediol (3-MCPD), a structurally related compound, has demonstrated the effectiveness of GC-MS for its determination in various food matrices after derivatization with phenylboronic acid. nih.gov This approach could be adapted for the analysis of this compound. The validation of such a method would typically include assessing linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. nih.gov For example, in the analysis of 3-MCPD, LODs in the range of 4.18–10.56 ng/g were achieved in different matrices. nih.gov

Advanced Data Analysis in Chemical Spectroscopy

The vast and complex datasets generated by modern spectroscopic instruments necessitate the use of advanced data analysis techniques to extract maximal information. Chemometrics and machine learning are two powerful approaches that are transforming the field of chemical analysis.

Application of Chemometrics for Quantitative Analysis

Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. In the context of the quantitative analysis of phenolic compounds like this compound, chemometric techniques are invaluable for building predictive models from spectroscopic data. spectroscopyonline.com

Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are commonly used. PCA can be used for data exploration and to identify patterns and outliers in the data, while PLS is a powerful tool for building calibration models that correlate spectral data with the concentration of the analyte.

For example, studies have shown that near-infrared (NIR) spectroscopy coupled with chemometrics can be a rapid and non-destructive method for estimating the content of phenolic compounds in various samples. Calibration models are developed to quantify total phenolic compounds, and these models can then be used for rapid screening. In the analysis of grape seeds, quantitative models based on modified partial least squares regressions were successfully developed for the prediction of total phenolic and flavanolic contents. mdpi.com Similarly, in the analysis of beer production, a PLS model based on UV-vis spectroscopy was found to be effective for the quantitative analysis of total phenols. spectroscopyonline.com

The application of chemometrics can significantly improve the efficiency and accuracy of quantitative analysis, especially when dealing with complex matrices where direct measurement is difficult.

Integration of Machine Learning Algorithms for Spectral Interpretation

Machine learning (ML), a subset of artificial intelligence, is increasingly being used for the interpretation of spectral data. arxiv.org ML algorithms can learn complex patterns in data and make predictions or classifications.

In the context of spectral interpretation, machine learning models can be trained to identify functional groups or even entire molecular structures from spectroscopic data such as FT-IR and NMR spectra. acs.org For instance, an artificial neural network (ANN) model trained on a combination of FT-IR, ¹H NMR, and ¹³C NMR data has shown high accuracy in identifying various functional groups. acs.org

Supervised machine learning models, such as random forest algorithms, can be trained on datasets of molecules with known structures and their corresponding spectra. arxiv.org These trained models can then be used to predict the structural features of unknown compounds from their spectra. This approach has been used to interpret the infrared emission spectra of polycyclic aromatic hydrocarbons (PAHs). arxiv.org

Furthermore, machine learning can be used to improve the accuracy of spectral databases by, for example, computing anharmonic IR spectra that incorporate temperature effects, which is computationally expensive using traditional methods. astrobiology.com The integration of multiple spectral data types, such as FT-IR and mass spectrometry, into a machine learning model can further enhance the predictive power for identifying functional groups in unknown compounds and even in mixtures. nih.gov Recent developments have also explored the use of Large Multimodal Models (LMMs) for the conversational identification of organic compounds from their spectra, demonstrating the potential for more interactive and user-friendly data analysis tools in the future. chemrxiv.org

Computational and Theoretical Studies of 3 Propoxybenzene 1,2 Diol

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic structure of 3-Propoxybenzene-1,2-diol. These calculations, often employing methods like ab initio and density functional theory (DFT), can elucidate the distribution of electrons within the molecule, which in turn governs its reactivity and physical properties. global-sci.comwiley-vch.de

For a related compound, 3-(2-methoxyphenoxy)propane-1,2-diol, also known as guaifenesin, ab initio and DFT studies have been used to calculate molecular properties. global-sci.com These studies reveal that all oxygen atoms in the molecule carry a net negative charge. global-sci.com The frontier orbital energy gap, which is a key indicator of chemical reactivity, was calculated to be 5.48934 eV for this analog. global-sci.com Such calculations provide a detailed picture of the molecule's electronic landscape, highlighting regions that are electron-rich or electron-poor and thus susceptible to electrophilic or nucleophilic attack. global-sci.com

Table 1: Calculated Electronic Properties of a Related Diol

| Property | Method | Value |

|---|---|---|

| Frontier Orbital Energy Gap | DFT/B3LYP/6-311+G(2d,2p) | 5.48934 eV |

Data for 3-(2-methoxyphenoxy)propane-1,2-diol. global-sci.com

Density Functional Theory (DFT) for Reaction Mechanism Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the mechanisms of chemical reactions. wiley-vch.dequb.ac.uk By modeling the potential energy surface of a reaction, DFT can identify transition states and intermediates, providing a step-by-step understanding of how reactants are converted into products. pku.edu.cn

In the context of diols, DFT calculations have been instrumental in understanding reaction selectivity. For instance, in the 1,2-addition of organozincate complexes to carbonyl compounds, DFT studies have elucidated the origin of reactivity and ligand-transfer selectivity. nih.gov These calculations showed that the reaction is facilitated by a push-pull synergy and that the selective transfer of certain groups is due to favorable orbital interactions. nih.gov While not directly studying this compound, these examples showcase the capability of DFT to unravel complex reaction mechanisms that would be relevant to the reactions of this compound. nih.gov

DFT can also be applied to understand cycloaddition reactions involving diene systems, which could be relevant if the aromatic ring of this compound were to participate in such a reaction under specific conditions. pku.edu.cn

Molecular Dynamics Simulations of Molecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on molecular interactions by simulating the movement of atoms and molecules over time. enea.it This approach is particularly useful for understanding how this compound might interact with other molecules, such as solvents or biological macromolecules. enea.it

In studies of other complex systems, MD simulations have been used to investigate the interactions between various organic molecules and surfaces, revealing how different compounds are attracted to and arrange themselves on a surface. enea.it This methodology could be applied to study the interaction of this compound with various materials or biological interfaces.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the identification and structural elucidation of molecules. liverpool.ac.uk The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prime example of this application. liverpool.ac.ukresearchgate.netnmrdb.org

Various models, such as the CHARGE model, have been developed to calculate ¹H NMR chemical shifts. nih.gov These models take into account the electric field, magnetic anisotropy, and steric effects of functional groups within the molecule. nih.gov For alcohols and diols, specific parameters for the hydroxyl group have been developed to improve the accuracy of these predictions. nih.gov It has been noted that for accurate predictions in diols, differential beta and gamma effects for the 1,2-diol group need to be included. nih.gov

The chemical shifts of aromatic protons can be estimated using substituent chemical shifts (SCS), which are additive increments for the ipso, ortho, meta, and para positions relative to a substituent on a benzene (B151609) ring. stenutz.eu This approach allows for the prediction of the ¹H and ¹³C NMR spectra of substituted benzenes like this compound. stenutz.eusavemyexams.com

Table 2: Example of Predicted vs. Observed ¹H Chemical Shifts for Diols in Different Solvents

| Compound | Proton | Solvent | Observed δ (ppm) | Calculated δ (ppm) |

|---|---|---|---|---|

| Ethylene Glycol | OH | DMSO | 4.47 | 4.17 |

| Ethylene Glycol | CH₂ | DMSO | 3.38 | 3.40 |

| 1,3-Propane Diol | OH | DMSO | 4.32 | 4.16 |

| 1,3-Propane Diol | CH₂ (C1,C3) | DMSO | 3.45 | 3.32 |

This table illustrates the accuracy of predictive models for similar compounds. liverpool.ac.uk

Conformational Analysis and Stereochemical Modeling

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. quimicaorganica.org For a flexible molecule like this compound, which has a rotatable propoxy chain and two hydroxyl groups, understanding its preferred conformations is crucial for comprehending its reactivity and biological activity. windows.net

Computational methods can be used to calculate the relative energies of different conformers, identifying the most stable (lowest energy) conformations. eurjchem.com This is particularly important for understanding stereochemistry, which deals with the three-dimensional arrangement of atoms and molecules. quimicaorganica.org In disubstituted cyclohexanes, for example, the most stable isomer is typically the one with the largest group in the equatorial position. quimicaorganica.org

For molecules with multiple stereogenic centers, computational modeling helps in assigning absolute configurations by comparing calculated properties with experimental data. acs.org In a study of a related diol, the main chain conformation was found to influence the crystal packing and the formation of intermolecular hydrogen bonds. researchgate.net This highlights the interplay between conformation and the solid-state properties of a compound.

Research Applications and Broader Scientific Impact

Role as a Synthetic Intermediate in Complex Molecule Construction

The molecular architecture of 3-Propoxybenzene-1,2-diol, featuring vicinal hydroxyl groups and an ether linkage, makes it a valuable intermediate in organic synthesis. The diol functionality is a key feature in a class of organic compounds known as glycols. wikipedia.org The two hydroxyl groups can be selectively protected or functionalized, allowing for the stepwise construction of more complex molecules.

Propoxybenzene (B152792) derivatives, in a broader sense, have been identified as useful intermediates in the synthesis of antibacterial compounds. google.com For instance, related structures like 1,2-Di-N-Propoxybenzene serve as versatile building blocks in the chemical industry due to their functional groups that allow for further reactions and modifications. lookchem.com The synthesis of complex molecules often relies on the availability of such foundational structures that can be elaborated upon. The presence of the catechol moiety (benzene-1,2-diol) offers reaction sites for electrophilic substitution on the aromatic ring, while the propoxy group can influence the reactivity and solubility of the molecule and its derivatives. The 1,2-diol group itself is a precursor for various transformations, such as cleavage to form aldehydes or participation in cyclization reactions. libretexts.org

Exploration in Materials Science Research

In materials science, the design of molecules with specific properties is crucial. The combination of aromatic, ether, and diol functionalities within this compound suggests its potential utility in this field. bldpharm.combldpharm.comambeed.com

Precursor in Polymer Synthesis and Crosslinking Agents

Diols are fundamental building blocks in polymer chemistry, particularly in the synthesis of polyesters and polyurethanes. osti.gov The two hydroxyl groups of a diol can react with dicarboxylic acids or diisocyanates to form long polymer chains. While direct studies on this compound for this purpose are not widely documented, related diols are extensively used. For example, 1,2-propanediol is a key building block in polymer chemistry. researchgate.net The synthesis of thermosets from diol-derived monomers via ring-opening metathesis polymerization is an area of active research. rsc.org

The aromatic ring in this compound could impart rigidity and thermal stability to a polymer backbone, while the propoxy side chain could influence properties like solubility and glass transition temperature. Furthermore, the diol functionality allows it to act as a crosslinking agent, creating networks between polymer chains and enhancing the mechanical properties of the final material. A related compound, 2-methoxy-4-propylphenol, derived from lignin, has been noted for its potential in polymer applications. researchgate.net

Component in Bio-Based Solvent Systems

There is a growing demand for sustainable, bio-based solvents to replace traditional petroleum-derived ones. umicore.comkeysermackay.com Glycols and their derivatives are being investigated for this purpose. mdpi.com For instance, derivatives of 1,2-propanediol and 2,3-butanediol (B46004) have been synthesized and characterized as potential green solvents. mdpi.com These bio-based solvents are evaluated based on properties such as polarity, viscosity, and their ability to dissolve various polymers. mdpi.com

Development of Tailored Functionalities in Organic Materials

The modification of organic materials to achieve specific functions is a cornerstone of modern materials science. The structure of this compound offers multiple points for modification to tailor its properties. The introduction of specific functional groups onto the benzene (B151609) ring or modification of the propoxy chain can lead to materials with unique optical, electronic, or biological properties.

Contribution to Fundamental Organic Chemistry Principles

The chemistry of 1,2-diols, such as this compound, is integral to understanding fundamental principles in organic chemistry.

Stereochemistry : The synthesis of 1,2-diols from alkenes via dihydroxylation is a classic example of a stereospecific reaction. wikipedia.org Depending on the reagents used (e.g., osmium tetroxide or potassium permanganate), syn-dihydroxylation occurs, leading to a cis-diol. ucalgary.calibretexts.org This provides a practical illustration of stereochemical control in synthesis.

Reaction Mechanisms : 1,2-diols undergo several characteristic reactions that are staples of organic chemistry curricula. The pinacol (B44631) rearrangement, an acid-catalyzed rearrangement of a 1,2-diol to a ketone, is a key example of a reaction involving a carbocation intermediate and a 1,2-alkyl or aryl shift. libretexts.org Another important reaction is the Corey-Winter olefin synthesis, which converts 1,2-diols into alkenes in a stereospecific manner. wikipedia.org

Protecting Groups : The diol functionality can be protected, for instance, by forming a cyclic acetal (B89532) or ketal. This concept of using protecting groups is fundamental to multi-step organic synthesis, allowing chemists to mask a reactive functional group while transformations are carried out elsewhere in the molecule. wikipedia.org

The study of compounds like this compound and their reactions thus provides a platform for teaching and reinforcing core concepts in reaction mechanisms, stereochemistry, and synthetic strategy. mnstate.edu

Q & A

Q. What computational methods predict the metabolic pathways of this compound?

- Methodological Answer: Use software like ADMET Predictor or GLORYx to simulate Phase I/II metabolism. Focus on O-dealkylation (propoxy group removal) and glucuronidation of hydroxyl groups. Validate predictions with in vitro hepatocyte models and LC-HRMS to identify metabolites. Compare results with ethane-1,2-diol’s metabolic pathways for cross-species insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.